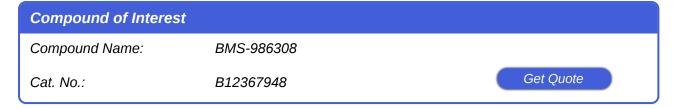


# An In-Depth Technical Guide to the Therapeutic Target of BMS-986308

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For Researchers, Scientists, and Drug Development Professionals

## Core Target: Renal Outer Medullary Potassium (ROMK) Channel

**BMS-986308** is a potent and selective, orally active inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1 or KCNJ1.[1][2][3][4] This channel is a member of the inwardly rectifying potassium (Kir) channel family and plays a crucial role in renal physiology, specifically in salt and water homeostasis.[1] **BMS-986308** is under investigation for the treatment of heart failure.[1][2][3]

The inhibition of ROMK by **BMS-986308** represents a novel diuretic mechanism. By blocking ROMK, the drug disrupts potassium recycling in the thick ascending limb of Henle's loop and potassium secretion in the collecting duct. This leads to a diuretic and natriuretic effect, promoting the excretion of sodium and water, which is beneficial in conditions like heart failure where fluid overload is a primary concern.[1]

### **Quantitative Data: Potency and Selectivity**

**BMS-986308** exhibits high potency for the ROMK channel with an IC50 in the low nanomolar range. Its selectivity profile demonstrates a significant therapeutic window, with no inhibitory activity observed against other related inwardly rectifying potassium channels at therapeutic concentrations.



Target	IC50 (nM)	Source
ROMK (Kir1.1)	24	[4]
Kir2.1	No inhibitory potency	[4]
Kir2.3	No inhibitory potency	[4]
Kir4.1	No inhibitory potency	[4]
Kir7.1	No inhibitory potency	[4]
hERG	Selective over hERG	[1][2][3]

# Experimental Protocols Thallium Flux Assay for ROMK Inhibition

This high-throughput screening assay is a common method to assess the inhibitory activity of compounds on potassium channels. It utilizes the fact that thallium ions (TI+) can pass through potassium channels and that their influx can be measured using a TI+-sensitive fluorescent dye.

Principle: Cells expressing the ROMK channel are loaded with a thallium-sensitive fluorescent dye. In the presence of an inward TI+ gradient, the opening of ROMK channels allows TI+ to enter the cell, leading to an increase in fluorescence. Inhibitors of the ROMK channel will block this influx, resulting in a reduced fluorescence signal.

Detailed Methodology: While a highly detailed, step-by-step protocol specific to Bristol Myers Squibb's internal screening of **BMS-986308** is not publicly available, a general and widely accepted protocol for a thallium flux assay for Kir channels is as follows:

- Cell Culture: HEK293 cells stably expressing the human ROMK channel are cultured in appropriate media and seeded into 384-well microplates.
- Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately one hour at room temperature in the dark.



- Compound Incubation: After dye loading, the loading buffer is removed, and cells are
  washed with an assay buffer. The test compound, BMS-986308, at various concentrations, is
  then added to the wells and incubated for a predefined period to allow for binding to the
  channel.
- Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium sulfate is added to the wells to initiate the thallium influx. The fluorescence intensity is measured immediately and kinetically over a period of several minutes using a plate reader (e.g., a FLIPR instrument).
- Data Analysis: The rate of fluorescence increase is proportional to the ROMK channel activity. The IC50 value, representing the concentration of BMS-986308 that causes 50% inhibition of the thallium flux, is calculated by fitting the concentration-response data to a four-parameter logistic equation.

#### In Vivo Volume-Loaded Rat Diuresis Model

This preclinical animal model is used to evaluate the diuretic and natriuretic effects of a compound.

Principle: The model assesses the ability of a test compound to increase urine output (diuresis) and sodium excretion (natriuresis) in rats that have been administered a fluid load to induce a state of hydration.

Detailed Methodology: Specific details of the protocol used for **BMS-986308** can be summarized from available literature[2][3]:

- Animals: Male Sprague-Dawley rats are used for the study.
- Acclimatization and Fasting: Animals are acclimatized to the housing conditions and are typically fasted overnight before the experiment, with free access to water.
- Volume Loading: On the day of the experiment, a saline solution is administered orally (p.o.)
   or subcutaneously (s.c.) to the rats to ensure adequate hydration and a baseline urine flow.
- Compound Administration: BMS-986308 is formulated in a suitable vehicle (e.g., 10% v/v DMAC, 40% v/v PEG400, 50% v/v of 30% w/v of HPβCD in 50 mM citrate buffer, pH 4.0)

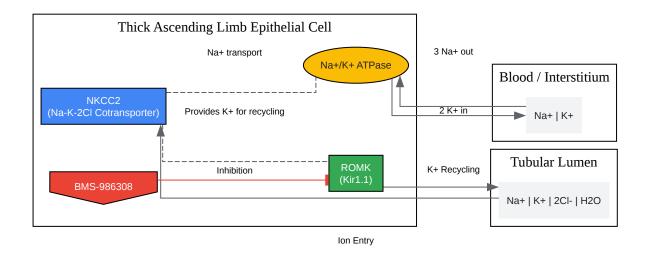


and administered orally at various doses.[3] A vehicle control group and a positive control group (e.g., a known diuretic like hydrochlorothiazide) are included.

- Urine Collection: Immediately after compound administration, the rats are placed in individual metabolic cages designed for the separate collection of urine and feces. Urine is collected over a specified period, typically 6 to 24 hours.
- Analysis: The total volume of urine is measured for each animal. Urine samples are also analyzed for electrolyte concentrations (sodium, potassium) using a flame photometer or ionselective electrodes to determine the natriuretic and kaliuretic effects.
- Data Analysis: The diuretic and natriuretic responses are calculated and compared between
  the different dose groups and the control groups. Statistical analysis is performed to
  determine the significance of the observed effects. In studies with BMS-986308, a robust
  increase in diuresis was observed.[2][3]

## Signaling Pathways and Experimental Workflows ROMK Signaling Pathway in the Kidney

The following diagram illustrates the central role of the ROMK channel in the thick ascending limb of the nephron and the mechanism of action of **BMS-986308**.





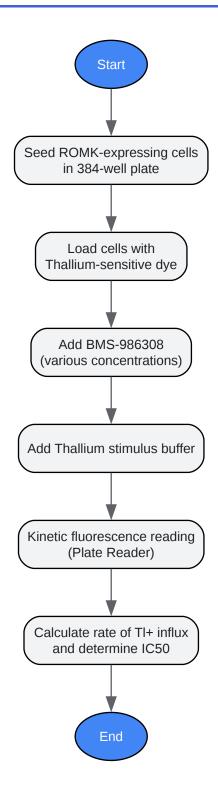
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Caption: Mechanism of action of BMS-986308 on the ROMK channel.

## **Experimental Workflow for In Vitro ROMK Inhibition Assay**

The following diagram outlines the key steps in the thallium flux assay used to determine the inhibitory potency of **BMS-986308**.





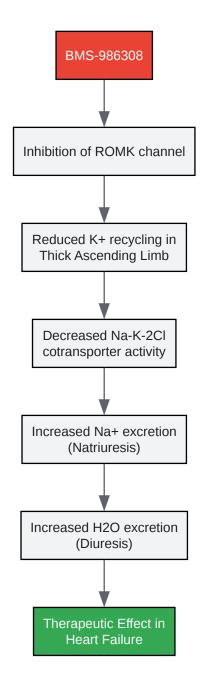
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Caption: Workflow for the in vitro thallium flux assay.

#### **Logical Relationship of ROMK Inhibition to Diuresis**



This diagram illustrates the logical progression from the molecular action of **BMS-986308** to its physiological effect.



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Caption: Logical flow from ROMK inhibition to diuretic effect.



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